molecular formula C11H10BrN3O3S B2830635 3-{[1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole CAS No. 2097898-13-8

3-{[1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole

Cat. No.: B2830635
CAS No.: 2097898-13-8
M. Wt: 344.18
InChI Key: GVPDCDODHWFOSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-{[1-(5-Bromofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole” is a complex organic molecule that contains several functional groups and rings, including a bromofuran, a pyrrolidine ring, and a thiadiazole ring . The bromofuran is a type of aromatic heterocycle, while the pyrrolidine is a type of non-aromatic heterocycle. The thiadiazole is a type of organosulfur compound .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The bromofuran and thiadiazole rings would likely contribute to the compound’s aromaticity, while the pyrrolidine ring would add stereochemistry .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine atom on the furan ring, which could act as a good leaving group in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple rings could increase its rigidity and potentially its boiling point .

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial Activities : Compounds synthesized from isonicotinic acid hydrazide, involving reactions that could be structurally related to the queried compound, have shown good to moderate antimicrobial activities. The synthesis approaches and the biological activities of these compounds suggest potential applications in developing antimicrobial agents (Hacer Bayrak et al., 2009).

  • Novel Azoles and Azines : The synthesis of novel fused furopyrrole, pyridine, pyrimidine, and other azine and azole derivatives from cyanoacetamide derivatives has demonstrated antibacterial and anticancer activities. This research highlights the utility of such compounds in therapeutic applications (E. Hamed et al., 2020).

  • Anticancer Activity : Studies on the synthesis of 1,3,4-thiadiazoles, thiazoles, pyrazolo[1,5-a]pyrimidines, and other heterocyclic compounds containing a 5-bromobenzofuran moiety have focused on elucidating their structures and potential biological activities. Such compounds have been investigated for their anticancer properties, demonstrating the significant potential of heterocyclic compounds in cancer therapy (A. Abdelhamid et al., 2016).

  • Electrochromic Applications : Research into thiadiazolo[3,4-c]pyridine, a compound similar to the query, as an electron acceptor in donor-acceptor-type conjugated polymers for electrochromics, demonstrates its potential in developing novel neutral green electrochromic materials. This study underlines the versatility of thiadiazole derivatives in electronic and photonic applications (Shouli Ming et al., 2015).

  • Photovoltaic Applications : The synthesis of thiophene-based π-conjugated polymers containing oxadiazole or thiadiazole moieties, which are structurally related to the query, has been investigated for their application in organic photovoltaics. These studies suggest that such compounds could play a vital role in the development of efficient solar cells (Tomoya Higashihara et al., 2012).

Mechanism of Action

The mechanism of action of this compound is not clear without more context. It could potentially interact with biological targets in a variety of ways, depending on the specific context .

Future Directions

Future research on this compound could involve studying its reactivity, its potential uses in various applications (such as medicinal chemistry), and its safety profile .

Properties

IUPAC Name

(5-bromofuran-2-yl)-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O3S/c12-9-2-1-8(18-9)11(16)15-4-3-7(6-15)17-10-5-13-19-14-10/h1-2,5,7H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPDCDODHWFOSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NSN=C2)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.